2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide
Description
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioether linkage and an acetamide group substituted with a cyclohexyl moiety. The benzofuropyrimidine scaffold is a hybrid structure combining benzofuran and pyrimidine rings, which are known for their pharmacological relevance in targeting enzymes and receptors . The cyclohexyl substituent on the acetamide moiety contributes to lipophilicity, which may improve membrane permeability and metabolic stability .
This compound’s molecular formula is inferred as C₁₉H₂₁N₃O₂S (based on structural analogs in and ), with a molecular weight of ~363.45 g/mol. Key properties include a calculated XLogP3 of 3.5–4.0 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~100 Ų, suggesting moderate solubility in aqueous media .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZHRFGRMBIIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates. These intermediates can then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . For the specific synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide, the reaction conditions would likely involve the use of a suitable isocyanate and a cyclohexylamine derivative under controlled temperature and catalytic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzofuro[3,2-d]pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzofuropyrimidine derivatives with sulfanyl-acetamide side chains. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclohexyl group in the target compound provides higher lipophilicity (XLogP3 ~3.8) compared to the 4-methoxyphenyl analog (XLogP3 ~3.8), but lower than the 3,5-dimethylphenyl derivative (XLogP3 ~4.1) . This suggests that alkyl substituents enhance membrane permeability more effectively than aryl groups.
Biological Activity: The 4-methoxyphenyl analog demonstrated antioxidant properties in DPPH radical scavenging assays, likely due to the electron-donating methoxy group stabilizing free radicals .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those described in , where benzofuropyrimidine intermediates undergo nucleophilic substitution with thioacetamide derivatives. The cyclohexyl group may be introduced via amide coupling using cyclohexylamine .
Stability and Reactivity :
- The sulfanyl (-S-) linkage in the target compound is prone to oxidation, unlike the hydroxamic acid derivatives (e.g., compound 10 in ), which exhibit greater stability due to resonance stabilization .
Biological Activity
2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 351.38 g/mol
- InChI : InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22)
Synthetic Routes
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide typically involves:
- Aza-Wittig Reaction : Combining iminophosphoranes with isocyanates to form carbodiimide intermediates.
- Subsequent Reactions : Reacting intermediates with nitrogen-containing nucleophiles to yield the desired compound.
Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known for modulating enzyme and receptor activities.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways.
Research Findings and Case Studies
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have shown that benzofuro[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
| Study | Findings |
|---|---|
| Demonstrated inhibition of cancer cell proliferation in vitro. | |
| Indicated potential for inducing apoptosis in tumor cells. |
Antimicrobial Properties
Research indicates that the compound possesses antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Inhibition observed at low concentrations. |
| S. aureus | Effective against both methicillin-sensitive and resistant strains. |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
| Study | Findings |
|---|---|
| Showed reduction in oxidative stress markers in neuronal cell lines. | |
| Indicated potential for improving cognitive function in animal models. |
Comparison with Similar Compounds
When compared to other benzofuro[3,2-d]pyrimidine derivatives, 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide exhibits unique biological profiles due to its specific structural features.
Similar Compounds and Their Activities
| Compound | Biological Activity |
|---|---|
| 2-(alkylthio-benzofuro[3,2-d]pyrimidin) | Anticancer properties but less potent than the target compound. |
| 1-(aryl-benzofuro[3,2-d]-triazolo) | Noted for anti-inflammatory effects but lacks neuroprotective activity. |
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